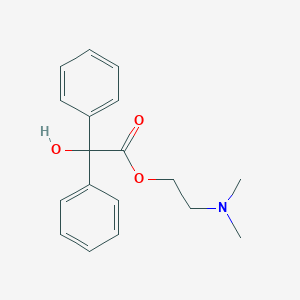
苯佐卡因
概述
描述
科学研究应用
Benzocaine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other compounds.
Biology: Studied for its effects on nerve cells and ion channels.
Medicine: Used as a local anesthetic in dental procedures, minor surgeries, and topical pain relief.
Industry: Incorporated into products like throat lozenges, ear drops, and topical creams.
作用机制
Target of Action
Benzacine, also known as Benzocaine, is an ester local anesthetic . Its primary target is the nerve fibers and nerve endings where it prevents the transmission of impulses . This action makes it a commonly used local anesthetic in many over-the-counter products .
Mode of Action
Benzacine works by diffusing into nerve cells where it binds to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells that are unable to allow sodium into cells cannot depolarize and conduct nerve impulses .
Biochemical Pathways
The primary biochemical pathway affected by Benzacine is the nerve impulse transmission pathway. By inhibiting the influx of sodium ions into nerve cells, Benzacine disrupts the normal depolarization process that is essential for the conduction of nerve impulses .
Result of Action
The molecular effect of Benzacine’s action is the prevention of sodium ion influx into nerve cells, which disrupts nerve impulse transmission . On a cellular level, this results in a numbing effect in the area where Benzacine is applied, providing temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations .
生化分析
Biochemical Properties
Benzacine interacts with various enzymes, proteins, and other biomolecules. Electrophilic and nucleophilic reactions of Benzacine are common procedures to construct a library of Benzacine derivatives, which have promising features that could be correlated with their biological activities .
Cellular Effects
Benzacine has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzacine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has two likely binding sites in the pore characterized by nonspecific, hydrophobic interactions: one just above the activation gate, and one at the entrance to the lateral lipid-filled fenestrations .
Temporal Effects in Laboratory Settings
The effects of Benzacine change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Benzacine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzacine is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzacine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and has effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
Benzocaine can be synthesized through a multi-step process starting from p-toluidine. The synthesis involves the following steps :
Synthesis of 4′-methylacetanilide:
p-toluidine reacts with acetic anhydride to form 4′-methylacetanilide.Synthesis of p-acetamidobenzoic acid: 4′-methylacetanilide is oxidized using potassium permanganate.
Synthesis of p-aminobenzoic acid hydrochloride:
p-acetamidobenzoic acid is hydrolyzed with hydrochloric acid.Synthesis of benzocaine:
p-aminobenzoic acid hydrochloride is esterified with ethanol in the presence of sulfuric acid.Industrial Production Methods
Industrial production of benzocaine typically involves the Fischer esterification reaction, where p-aminobenzoic acid reacts with ethanol in the presence of an acid catalyst .
化学反应分析
Types of Reactions
Benzocaine undergoes various chemical reactions, including:
Oxidation: Benzocaine can be oxidized to form p-nitrobenzoic acid.
Reduction: It can be reduced to form p-aminobenzoic acid.
Substitution: Benzocaine can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Various nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
- p-nitrobenzoic acid p-aminobenzoic acid
Substitution: Various benzocaine derivatives with different functional groups
相似化合物的比较
Similar Compounds
Procaine: Another local anesthetic with a similar structure but different pharmacokinetics.
Tetracaine: A more potent local anesthetic used in spinal anesthesia.
Butamben: Used for longer-lasting anesthesia.
Metoclopramide: Primarily used as an antiemetic but shares structural similarities.
Uniqueness
Benzocaine is unique due to its low pKa value (2.6) and solubility in aqueous conditions, which allows it to remain localized in wounds and provide long-term pain relief .
属性
IUPAC Name |
2-(dimethylamino)ethyl 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,21H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEPKUNNPRRSKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71-79-4 (hydrochloride) | |
| Record name | Benzacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40242508 | |
| Record name | Benzacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40242508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
968-46-7 | |
| Record name | 2-(Dimethylamino)ethyl α-hydroxy-α-phenylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=968-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40242508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)ethyl phenylglycolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEANOL BENZILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953Y1ZS49K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any analytical methods developed specifically for quantifying benzacine?
A2: Yes, several analytical methods have been developed for the determination of benzacine in medicinal preparations. These include photoelectrocolorimetric methods [, ], photocolorimetric methods [, ], and methods utilizing ion exchange resin N-O [, ].
Q2: Has benzacine been studied for its effects on the liver?
A3: While limited, there is research examining the impact of benzacine on liver function. One study compared the effects of benzacine and atropine on the exocrine function of the liver []. Further research is needed to fully elucidate the interactions between benzacine and the liver.
Q3: How does benzacine affect the gallbladder?
A4: Benzacine has been studied for its effects on gallbladder motility, particularly in the context of chronic cholecystitis. Research suggests that it may influence the contractile activity of the gallbladder [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)

